Odour Threshold and Odour Activity Value (OAV) in Wheat Flour: Oct-3-en-2-one vs. 1-Octen-3-ol
In a direct head-to-head comparison within the same GC×GC-O-MS study of wheat flour (Sun et al., 2024), oct-3-en-2-one exhibited an aroma threshold in water of 6.7 µg/kg versus 1.0 µg/kg for 1-octen-3-ol (mushroom alcohol), making oct-3-en-2-one approximately 6.7-fold less potent by threshold alone [1]. However, the odour activity values (OAV, the ratio of compound concentration to odour threshold) revealed a reversal: oct-3-en-2-one achieved OAVs ranging from 38 to 40 across eight flour samples, while 1-octen-3-ol OAVs ranged from 12 to 18, indicating that oct-3-en-2-one contributes 2.2–3.3 times more to the overall aroma profile of flour despite its higher threshold [1]. This demonstrates that threshold potency alone is an unreliable procurement criterion; the compound's actual sensory impact in real food matrices is governed by its natural abundance and matrix interactions.
| Evidence Dimension | Aroma threshold in water and Odour Activity Value (OAV) in wheat flour |
|---|---|
| Target Compound Data | Threshold: 6.7 µg/kg (water); OAV range: 38–40 across eight flour samples |
| Comparator Or Baseline | 1-Octen-3-ol: threshold 1.0 µg/kg (water); OAV range: 12–18 across eight flour samples |
| Quantified Difference | Oct-3-en-2-one threshold is 6.7× higher (less potent), yet OAV is 2.2–3.3× higher (greater sensory impact) |
| Conditions | Dynamic headspace sampling (DHS) coupled with two-dimensional gas chromatography–olfactometry–mass spectrometry (GC×GC-O-MS); wheat flour samples (eight milling streams labelled 14#–22#) |
Why This Matters
Procurement decisions based solely on threshold potency would incorrectly deprioritize oct-3-en-2-one in favour of 1-octen-3-ol, yet the OAV data demonstrate that oct-3-en-2-one delivers greater sensory impact in cereal/grain applications, making it the superior choice for flour, baked goods, and cereal flavour formulations.
- [1] Sun H, Wang B, Gao H, Song H, Huang X, Qiang W, Wang X, Zhang R, Li Y. Characterisation of aroma-active compounds in wheat flour by molecular sensory science. International Journal of Food Science and Technology. 2024;59(9):6255-6266. Table 4. doi:10.1111/ijfs.17361. View Source
